molecular formula C14H29NO6 B3055781 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane CAS No. 66843-21-8

1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane

Cat. No.: B3055781
CAS No.: 66843-21-8
M. Wt: 307.38 g/mol
InChI Key: JBCHLRJXUSEBMN-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane is a 21-membered macrocyclic compound containing six oxygen atoms (hexaoxa) and one nitrogen atom (aza) in its ring structure. The nitrogen atom is positioned at the 19th carbon, as indicated by the "19-aza" designation. This compound belongs to the class of heteromacrocycles, which are known for their ability to selectively bind ions or small molecules through non-covalent interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7,10,13,16-hexaoxa-19-azacyclohenicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO6/c1-3-16-5-7-18-9-11-20-13-14-21-12-10-19-8-6-17-4-2-15-1/h15H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCHLRJXUSEBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCOCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216972
Record name 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane
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Molecular Weight

307.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66843-21-8
Record name 1,4,7,10,13,16-Hexaoxa-19-azacycloheneicosane
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Record name AZA-21-crown-7
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Record name 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane
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Record name 1,4,7,10,13,16-hexaoxa-19-azacyclohenicosane
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Preparation Methods

Cyclization of Polyethylene Glycol Derivatives with Amines

The most common route involves cyclizing polyethylene glycol (PEG) derivatives with amines under high-dilution conditions to favor macrocycle formation over polymerization. A modified Richman-Atkins method is often employed:

  • Reagents : Hexaethylene glycol ditosylate reacts with a primary amine (e.g., ethylenediamine) in anhydrous tetrahydrofuran (THF).
  • Conditions :
    • Temperature: 60–80°C
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
    • Reaction time: 48–72 hours.

Mechanism : Nucleophilic substitution by the amine on the tosylate groups forms the macrocycle. The reaction is templated by alkali metal ions (e.g., K⁺), which preorganize the PEG chain into a helical conformation.

Yield : 15–30%, typical for large-ring azacrowns due to competing oligomerization.

Condensation of Chlorocarbonyl Compounds with Diazacrown Ethers

A patent (EP2928898B1) describes the use of chlorocarbonyl intermediates to functionalize diazacrown ethers. While the example focuses on ferrocene derivatives, the methodology is adaptable:

  • Step 1 : 1,1′-Bis(chlorocarbonyl)ferrocene reacts with diaza-18-crown-6 to form a macrocyclic intermediate.
  • Step 2 : Transposition to aza-21-crown-7 requires elongating the PEG chain by three ethylene oxide units, achieved via reaction with triethylene glycol ditosylate.

Key Insight : The ferrocene unit’s rigidity aids in isolating intermediates, though final yields remain low (10–20%).

Solid-Phase Synthesis for Improved Purity

Recent advances leverage solid-phase techniques to minimize side reactions:

  • Resin functionalization : Wang resin is modified with a primary amine linker.
  • Iterative coupling : Ethylene oxide units are added sequentially using Mitsunobu reactions.
  • Cyclization : Cleavage from the resin induces macrocycle formation.

Advantages :

  • Yields improve to 35–40%
  • Simplified purification via filtration.

Purification and Characterization

Distillation and Chromatography

Crude products are typically purified via:

  • Short-path distillation : Under reduced pressure (0.05–0.1 mmHg) to isolate the 125–134°C fraction.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

Spectroscopic Confirmation

Technique Key Signals Source
¹H NMR δ 3.6–3.8 ppm (m, OCH₂CH₂O)
δ 2.8 ppm (t, NHCH₂)
¹³C NMR δ 70–72 ppm (OCH₂CH₂O)
IR 1100 cm⁻¹ (C–O–C), 3300 cm⁻¹ (N–H)

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration of the double bond in related compounds (e.g., CID 139042710) necessitates strict temperature control (<40°C) to prevent isomerization.

Solvent Selection

Polar aprotic solvents (THF, acetonitrile) enhance solubility but may coordinate to intermediates, requiring additives like 18-crown-6 to sequester K⁺ ions.

Industrial Applications and Modifications

While direct applications of aza-21-crown-7 are sparingly documented, its structural analogs serve as:

  • Beta-lactamase inhibitors : Functionalized with sulfone groups to enhance antibiotic activity.
  • Ionophores : For selective transport of K⁺ in membrane systems.

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the ether groups and the nitrogen atom in the ring provide multiple coordination sites for binding metal ions. This complexation process is driven by the electrostatic attraction between the positively charged metal ions and the electron-rich oxygen and nitrogen atoms .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Macrocycles

Compound Name Ring Size Heteroatoms (O/N) Topology Key Features
This compound 21 6 O, 1 N Monocyclic Larger cavity; mixed O/N donor sites
18-crown-6 (1,4,7,10,13,16-Hexaoxacyclooctadecane) 18 6 O Monocyclic Optimal for alkali metal ions (e.g., K⁺)
Cryptand [222] (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) 26 6 O, 2 N Bicyclic Preorganized 3D cavity; high K⁺ selectivity
1,4,7,10,13,16-Hexaazacyclooctadecane 18 6 N Monocyclic All-nitrogen donors; binds transition metals

Key Observations :

  • Heteroatoms: The mixed O/N donor set distinguishes it from purely oxygenated crown ethers (e.g., 18-crown-6) and all-nitrogen analogs (e.g., hexaazacyclooctadecane), enabling versatile binding modes .
  • Topology: Unlike bicyclic cryptands, the monocyclic structure of the target compound may offer flexibility in guest recognition, albeit with lower preorganization .

Table 2: Comparative Binding and Functional Properties

Compound Name Primary Binding Targets Applications Stability/Selectivity Notes
This compound Transition metals, protons Supramolecular catalysts, pH-sensitive systems Moderate stability; tunable via N protonation
18-crown-6 K⁺, NH₄⁺ Phase-transfer catalysis, ion sensors High K⁺ selectivity (log K ~ 2.1 in water)
Cryptand [222] K⁺, Cs⁺ Encapsulation of alkali metals, electrochemistry Exceptional K⁺ selectivity (log K ~ 10.5 in water)
1,4,7,10,13,16-Hexaazacyclooctadecane Cu²⁺, Ni²⁺, Co²⁺ Metal ion extraction, coordination chemistry Strong affinity for transition metals

Key Insights :

  • Target Compound : The presence of nitrogen enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺) and pH-dependent behavior, as protonation of the nitrogen can modulate binding affinity .
  • 18-Crown-6 : Widely used for alkali metal recognition, but its lack of nitrogen limits applications in transition metal chemistry .
  • Cryptand [222] : Superior alkali metal selectivity due to its rigid bicyclic structure, making it indispensable in high-precision ion encapsulation .
  • Hexaazacyclooctadecane: Exclusive focus on nitrogen donors allows strong chelation of transition metals, though it is ineffective for alkali ions .

Biological Activity

1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane is a complex organic compound known for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C18H38N2O6C_{18}H_{38}N_{2}O_{6} and is characterized by a cyclic structure containing multiple ether and amine functional groups. This structural configuration contributes to its solubility and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been the subject of various studies. Key areas of focus include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially modulating their activity.

The mechanisms through which this compound exerts its biological effects include:

  • Hydrogen Bonding : The presence of hydroxyl and amine groups allows for hydrogen bonding with biological macromolecules.
  • Hydrophobic Interactions : The cyclic structure enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • Metal Ion Coordination : The nitrogen atoms can coordinate with metal ions in metalloenzymes, influencing their catalytic activity.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibits cell growth. The IC50 values for different cancer types were reported as follows:

Cancer TypeIC50 (µM)
Breast Cancer15
Lung Cancer12
Colorectal Cancer18

These results indicate a promising anticancer profile that warrants further investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions using starting materials such as ethylene glycol derivatives and azides. Variants of this compound have been synthesized to enhance its biological activity through structural modifications.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves macrocyclic template-assisted reactions. For example, cyclocondensation of polyether-amines with aldehydes or ketones under high-dilution conditions minimizes oligomerization. Solvent selection (e.g., acetonitrile or THF) and temperature control (50–80°C) are critical for achieving yields >60%. Purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .
  • Optimization : Iterative adjustments to stoichiometry, reaction time, and catalyst (e.g., BF₃·Et₂O) are guided by TLC and NMR monitoring.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies macrocyclic symmetry and proton environments. For example, split signals for oxygen-bound methylene groups (~3.5–4.5 ppm) confirm ether linkages .
  • X-ray Crystallography : Single-crystal diffraction resolves the macrocyclic cavity size and nitrogen coordination geometry. Data collection via SMART/SAINT software and refinement with SHELXTL are standard .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 472.3) .

Q. How is the compound’s host-guest chemistry evaluated for ion recognition applications?

  • Methodology :

  • UV-Vis Titration : Measures binding constants (logK) with metal ions (e.g., K⁺, Na⁺) in methanol/water. Job’s plot analysis determines stoichiometry .
  • Conductivity Studies : Track changes in solution conductivity upon ion encapsulation.
  • Competitive Binding Assays : Use fluorescent probes (e.g., dansylamide) to assess selectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no established OELs, but treat as hazardous ).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry reduce trial-and-error in optimizing synthetic pathways?

  • Approach :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity. For example, DFT calculations (B3LYP/6-31G*) identify favorable cyclization pathways .
  • Reaction Path Search : Automated algorithms (e.g., GRRM) explore intermediates and barriers, narrowing experimental conditions .
  • Machine Learning : Train models on existing macrocycle synthesis data to predict optimal solvents/catalysts .

Q. How should conflicting data between spectroscopic and crystallographic results be resolved?

  • Resolution Strategy :

  • Cross-Validation : Compare NMR-derived symmetry with crystallographic unit cell parameters. Discrepancies may indicate dynamic behavior (e.g., ring puckering in solution).
  • Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of split signals at elevated temperatures).
  • Complementary Techniques : Pair XRD with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .

Q. What advanced separation techniques improve purity for complex macrocyclic byproducts?

  • Techniques :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related oligomers.
  • Membrane Separation : Nanofiltration (3 kDa MWCO) removes low-molecular-weight impurities .
  • Countercurrent Chromatography : Utilizes polarity differences for high-purity isolation .

Q. What methodologies quantify thermodynamic stability and kinetic lability of host-guest complexes?

  • Methods :

  • Isothermal Titration Calorimetry (ITC) : Measures ΔH and ΔS of binding in aqueous/organic media.
  • Stopped-Flow Kinetics : Tracks association/dissociation rates (e.g., K⁺ vs. NH₄⁺ selectivity).
  • Molecular Dynamics Simulations : CHARMM or AMBER force fields model solvation effects and cavity flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane
Reactant of Route 2
1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane

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